molecular formula C17H22FN3O2 B6577333 N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1226446-27-0

N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B6577333
CAS RN: 1226446-27-0
M. Wt: 319.37 g/mol
InChI Key: MRNIEUNFUVMBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, also known as 4-FEP, is a novel drug-like molecule that has been developed as a potential therapeutic agent for a variety of diseases. 4-FEP has been identified as a potent and selective inhibitor of the enzyme P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs and is known to be involved in the development of drug resistance. 4-FEP has been studied for its potential to increase the effectiveness of existing drugs, as well as its potential to act as a novel therapeutic agent.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been studied for its potential to increase the effectiveness of existing drugs, as well as its potential to act as a novel therapeutic agent. This compound has been found to be a potent and selective inhibitor of the enzyme P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs and is known to be involved in the development of drug resistance. This compound has also been studied for its potential to modulate the activity of other enzymes, such as P450 1A2 (CYP1A2) and P450 3A4 (CYP3A4). Additionally, this compound has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to modulate the activity of inflammatory pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is thought to involve the inhibition of the enzyme P450 2C9 (CYP2C9). This compound binds to the active site of the enzyme, which prevents the enzyme from catalyzing the metabolism of drugs. Additionally, this compound has been found to modulate the activity of other enzymes, such as P450 1A2 (CYP1A2) and P450 3A4 (CYP3A4). This compound has also been found to inhibit the growth of cancer cells, as well as modulate the activity of inflammatory pathways.
Biochemical and Physiological Effects
This compound has been found to be a potent and selective inhibitor of the enzyme P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs and is known to be involved in the development of drug resistance. Additionally, this compound has been found to modulate the activity of other enzymes, such as P450 1A2 (CYP1A2) and P450 3A4 (CYP3A4). This compound has also been found to inhibit the growth of cancer cells, as well as modulate the activity of inflammatory pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in laboratory experiments include its ability to inhibit the activity of the enzyme P450 2C9 (CYP2C9), as well as its ability to modulate the activity of other enzymes. Additionally, this compound has been found to inhibit the growth of cancer cells, as well as modulate the activity of inflammatory pathways. The limitations of using this compound in laboratory experiments include the potential for drug resistance and the potential for adverse side effects.

Future Directions

For the use of N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide include further study of its potential as a therapeutic agent for a variety of diseases, such as cancer and inflammation. Additionally, further research on the mechanism of action of this compound and its potential to modulate the activity of other enzymes is needed. Additionally, further research is needed to determine the potential for drug resistance and the potential for adverse side effects. Furthermore, further research is needed to determine the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for drug-drug interactions. Finally, further research is needed to determine the potential for this compound to be used in combination therapies.

Synthesis Methods

N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is synthesized by a two-step process. The first step involves reacting 2-fluoro-4-nitrophenol with ethyl chloroformate in the presence of a strong base, such as sodium hydroxide, to yield the intermediate 2-fluoro-4-nitrophenyl ethyl ester. The second step involves the reaction of the intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in the presence of a catalyst, such as anhydrous zinc chloride, to yield this compound.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-12-16(13(2)21(3)20-12)8-9-17(22)19-10-11-23-15-6-4-14(18)5-7-15/h4-7H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNIEUNFUVMBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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